molecular formula C19H25FN6O B11198973 4-amino-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11198973
M. Wt: 372.4 g/mol
InChI Key: PLSFZVQJFXRVGM-UHFFFAOYSA-N
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Description

4-Amino-N-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with an amino group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-Amino-N-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[(2-chlorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-Amino-N-[(2-bromophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-Amino-N-[(2-methylphenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can influence the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H25FN6O

Molecular Weight

372.4 g/mol

IUPAC Name

4-amino-N-[(2-fluorophenyl)methyl]-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C19H25FN6O/c1-13(2)25-7-9-26(10-8-25)19-23-12-15(17(21)24-19)18(27)22-11-14-5-3-4-6-16(14)20/h3-6,12-13H,7-11H2,1-2H3,(H,22,27)(H2,21,23,24)

InChI Key

PLSFZVQJFXRVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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